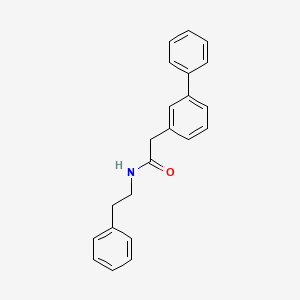

2-(biphenyl-3-yl)-N-phenethylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenylethyl)-2-(3-phenylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO/c24-22(23-15-14-18-8-3-1-4-9-18)17-19-10-7-13-21(16-19)20-11-5-2-6-12-20/h1-13,16H,14-15,17H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWSQDFAFHKXLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CC2=CC(=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 2 Biphenyl 3 Yl N Phenethylacetamide and Analogous Structures

General Synthetic Routes for N-Phenethylacetamides

The formation of the N-phenethylacetamide core is a critical step in the synthesis of the target molecule. This is typically achieved through the acylation of phenethylamine (B48288) with a suitable carboxylic acid or its derivative.

Acylation Reactions of Phenethylamines

The most direct method for the synthesis of N-phenethylacetamides is the coupling of phenethylamine with a corresponding phenylacetic acid derivative. This transformation, known as amide bond formation or amidation, can be facilitated by a variety of coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Commonly used coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and improve yields. Another class of effective coupling reagents is uronium or phosphonium (B103445) salts, for instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP).

The general reaction is as follows:

2-(Biphenyl-3-yl)acetic acid + Phenethylamine + Coupling Agent → 2-(Biphenyl-3-yl)-N-phenethylacetamide

Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride, which then readily reacts with phenethylamine. This is often achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). asianpubs.org The resulting acyl chloride is then typically reacted with phenethylamine in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the HCl byproduct. asianpubs.org

A study on the synthesis of biologically active N-substituted 4-biphenyl acetamide (B32628) derivatives utilized the conversion of 4-biphenyl acetic acid to its acetyl chloride using thionyl chloride in dry benzene. asianpubs.org This intermediate was then reacted with various amides to form the desired products. asianpubs.org

| Coupling Reagent Class | Examples | Additives |

| Carbodiimides | DCC, EDC | HOBt, DMAP |

| Uronium/Phosphonium Salts | HATU, PyBOP | - |

| Acid Halide Formation | Thionyl chloride, Oxalyl chloride | Base (e.g., triethylamine) |

Alpha-Chloroamide Intermediates in Phenethylacetamide Synthesis

An alternative strategy for the synthesis of N-phenethylacetamides involves the use of α-chloroacetamide intermediates. This two-step process begins with the acylation of phenethylamine with chloroacetyl chloride to form 2-chloro-N-phenethylacetamide. This intermediate can then undergo a nucleophilic substitution reaction where the chlorine atom is displaced by a desired moiety.

For the synthesis of the target molecule, this would involve a subsequent reaction to introduce the biphenyl-3-yl group. For instance, the 2-chloro-N-phenethylacetamide could potentially be coupled with a biphenyl-3-yl organometallic reagent.

A study focused on the synthesis of phenylacetamide derivatives as potential antidepressant agents utilized the reaction of various anilines and amines with chloroacetyl chloride to produce 2-chloro-N-substituted-acetamides as key starting materials. nih.gov These intermediates were then further functionalized. nih.gov

The synthesis of 2-chloro-N-alkyl/aryl acetamide derivatives has been reported by treating various aliphatic and aromatic amines with chloroacetyl chloride at room temperature. ijpsr.info

Strategies for Biphenyl (B1667301) Moiety Integration into Amide Scaffolds

The introduction of the biphenyl group is a key feature in the synthesis of this compound. This can be accomplished either by using a pre-formed biphenyl-containing starting material or by constructing the biphenyl system during the synthetic sequence, often through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions for Biaryl Formation (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of biaryl compounds. This reaction involves the coupling of an aryl or vinyl halide (or triflate) with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.

To synthesize this compound, a Suzuki coupling could be employed in several ways:

Coupling of a halogenated phenylacetic acid derivative with phenylboronic acid: For example, 3-bromophenylacetic acid could be coupled with phenylboronic acid to form 3-biphenylacetic acid. This intermediate can then be coupled with phenethylamine as described in section 2.1.1.

Coupling of a halogenated N-phenethylacetamide with phenylboronic acid: N-phenethyl-2-(3-bromophenyl)acetamide could be synthesized first and then subjected to a Suzuki coupling with phenylboronic acid to introduce the second phenyl ring.

The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the Suzuki coupling and is often optimized for specific substrates.

| Catalyst | Ligand (example) | Base (example) | Solvent (example) |

| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene/Water |

| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄ | Dioxane |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF |

Incorporation of Biphenyl-Substituted Precursors

A more straightforward approach involves starting with a commercially available or readily synthesized biphenyl-containing precursor. For the target molecule, 3-biphenylacetic acid would be the ideal starting material. This acid can then be directly coupled with phenethylamine using the standard amidation methods outlined in section 2.1.1.

The synthesis of various biphenyl acetic acid derivatives has been documented. For instance, a study on the synthesis of biologically active N-substituted 4-biphenyl acetamide derivatives started directly from 4-biphenyl acetic acid. asianpubs.org

Advanced Chemical Transformations for Structural Diversity around this compound

Once the core structure of this compound is assembled, further chemical transformations can be employed to generate a library of analogous structures for various research purposes. These modifications can be targeted at the biphenyl moiety, the phenethyl group, or the acetamide linker.

Late-stage functionalization, a strategy that introduces chemical modifications at a late stage in a synthetic sequence, is particularly valuable for creating structural diversity. semanticscholar.org Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds in complex molecules. researchgate.netnih.govnih.gov

For the this compound scaffold, C-H activation could be used to introduce a variety of substituents onto either of the phenyl rings of the biphenyl group or the phenyl ring of the phenethylamine moiety. The directing group ability of the amide functionality can influence the regioselectivity of these reactions.

A study reported a nitrile-directed meta-C-H olefination, acetoxylation, and iodination of biaryl compounds, which could be a potential strategy for functionalizing the biphenyl core. nih.gov The resulting functionalized products can be further converted into other groups such as amines, acids, and amides. nih.gov

Furthermore, modifications can be made to the phenethylamine portion. For instance, different substituted phenethylamines can be used in the initial acylation reaction to introduce diversity. The amide N-H bond itself can also be a site for further reactions, such as N-alkylation or N-arylation, although these transformations might be more challenging.

Electrochemical methods are also gaining traction for late-stage functionalization, offering green and efficient alternatives for introducing new functional groups. semanticscholar.org

| Transformation Type | Potential Application on Target Scaffold |

| Palladium-catalyzed C-H activation | Introduction of substituents on the biphenyl or phenethyl rings. |

| Nitrile-directed C-H functionalization | Modification of a nitrile-containing analog of the target molecule. |

| Use of substituted starting materials | Incorporation of diverse phenethylamines in the initial coupling reaction. |

| N-functionalization of the amide | Alkylation or arylation of the amide nitrogen. |

Multicomponent Reactions (MCRs) for Complex Heterocyclic Scaffolds (e.g., Ugi-4CR derived isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The Ugi four-component reaction (Ugi-4CR) is a prominent example, which has been ingeniously applied to the synthesis of diverse heterocyclic structures that can be considered complex analogs of this compound.

A notable application involves a divergent synthesis of isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides from a common intermediate derived from an ammonia-Ugi-4CR. rsc.orgnih.gov This strategy begins with a Ugi reaction between an aldehyde, an isocyanide, ammonia, and a 2-halobenzoic acid to form a linear bis-amide precursor. This intermediate can then undergo a copper(I)-catalyzed intramolecular annulation. The choice of the subsequent reactant dictates the final heterocyclic scaffold. Reaction with substituted ethanones leads to isoquinolin-2(1H)-yl-acetamides, while reaction with terminal alkynes yields isoindolin-2-yl-acetamides. rsc.orgnih.gov This approach is highly efficient, demonstrating good atom economy and providing access to a library of compounds with diverse substitution patterns in moderate to good yields. rsc.orgnih.gov

The versatility of the Ugi-4CR allows for the introduction of various substituents on the resulting heterocyclic core by simply changing the initial aldehyde, isocyanide, and 2-halobenzoic acid components. rsc.org For instance, the reaction tolerates a range of functional groups on the ethanone, leading to a variety of isoquinolin-2(1H)-yl-acetamides. rsc.orgnih.gov

| Entry | Ugi Adduct Halogen (X) | R¹ | R² | R³ | Product | Yield (%) |

| 1 | I | H | Ph | Bn | Isoquinolin-2(1H)-yl-acetamide | 83 |

| 2 | I | H | 4-MeO-Ph | Bn | Isoquinolin-2(1H)-yl-acetamide | 81 |

| 3 | I | H | 4-F-Ph | Bn | Isoquinolin-2(1H)-yl-acetamide | 73 |

| 4 | I | H | Me | Bn | Isoquinolin-2(1H)-yl-acetamide | 90 |

| 5 | Br | H | Ph | Bn | Isoquinolin-2(1H)-yl-acetamide | 53 |

| 6 | I | H | Ph | tert-Octyl | Isoquinolin-2(1H)-yl-acetamide | 72 |

| 7 | I | Ph | - | Bn | Isoindolin-2-yl-acetamide | 85 |

| 8 | I | 4-MeO-Ph | - | Bn | Isoindolin-2-yl-acetamide | 82 |

| 9 | I | 4-F-Ph | - | Bn | Isoindolin-2-yl-acetamide | 75 |

| 10 | I | Me | - | Bn | Isoindolin-2-yl-acetamide | 68 |

| 11 | Br | Ph | - | Bn | Isoindolin-2-yl-acetamide | 65 |

| 12 | I | Ph | - | tert-Octyl | Isoindolin-2-yl-acetamide | 78 |

Cyclization and Reduction Pathways (e.g., Bischler-Napieralski conditions for dihydroisoquinolines and subsequent reduction to tetrahydroisoquinolines)

A classic and robust method for the synthesis of tetrahydroisoquinolines, which are cyclic analogs of N-phenethylacetamides, is the Bischler-Napieralski reaction followed by a reduction step. nih.govnih.gov This two-step sequence is a cornerstone in the synthesis of numerous isoquinoline (B145761) alkaloids and related pharmacologically active compounds. nih.govnih.gov

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent under acidic conditions. nrochemistry.comorganic-chemistry.orgwikipedia.org Commonly used reagents for this transformation include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA). nrochemistry.comorganic-chemistry.orgwikipedia.org The reaction proceeds through an electrophilic aromatic substitution, where the amide carbonyl is activated by the reagent, followed by attack of the electron-rich aromatic ring to form a 3,4-dihydroisoquinoline (B110456) intermediate. nrochemistry.comorganic-chemistry.orgwikipedia.org The success of this reaction is often dependent on the presence of electron-donating groups on the phenyl ring of the phenethylamine moiety, which facilitate the cyclization. nrochemistry.com

The resulting 3,4-dihydroisoquinolines can then be readily reduced to the corresponding 1,2,3,4-tetrahydroisoquinolines. nih.govnih.gov A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent being one of the most common and convenient methods. researchgate.netorganic-chemistry.org This reduction is typically high-yielding and provides access to the saturated heterocyclic core. This sequential strategy has been widely utilized in the total synthesis of complex natural products. researchgate.net For example, a modified Bischler-Napieralski reaction using trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine (B119429) has been reported to give a 3,4-dihydroisoquinoline in 95% yield. dntb.gov.ua

| Entry | N-Phenethylamide Precursor | Cyclization Conditions | Dihydroisoquinoline Yield (%) | Reduction Conditions | Tetrahydroisoquinoline Yield (%) |

| 1 | N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃, reflux | 85 | NaBH₄, MeOH | 92 |

| 2 | N-Phenethylbenzamide | Tf₂O, 2-ClPyr, CH₂Cl₂ | 95 | NaBH₄, MeOH | Not reported |

| 3 | N-(3,4-Dimethoxyphenethyl)phenylacetamide | POCl₃, Toluene, reflux | 78 | NaBH₄, EtOH | 88 |

| 4 | N-(4-Methoxyphenethyl)acetamide | PPA, 100 °C | 72 | H₂, Pd/C | 95 |

| 5 | N-(Phenethyl)isobutyramide | POCl₃, MeCN, reflux | 88 | NaBH₄, MeOH | 90 |

Copper-Catalyzed Coupling Reactions for Phenethylamine Derivatives

Copper-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, providing a valuable alternative to palladium-catalyzed methods. rsc.orgmdpi.comnih.gov These reactions are particularly relevant for the synthesis of N-phenethylacetamide derivatives through the coupling of a phenethylamine with a suitable acyl or aryl partner. The Goldberg and Ullmann-type reactions, which traditionally required harsh conditions, have been significantly improved with the development of new ligand systems that allow the reactions to proceed under milder conditions. mdpi.comnih.gov

Modern copper-catalyzed amination and amidation reactions can be used to couple aryl halides with amines or amides. rsc.orgmdpi.comnih.gov For the synthesis of compounds like this compound, a copper-catalyzed approach could involve the coupling of 3-iodobiphenyl (B1663909) with N-phenethylacetamide or the coupling of phenethylamine with a 2-(biphenyl-3-yl)acetic acid derivative. The choice of ligand is crucial for the success of these reactions, with diamine and amino acid-based ligands often being effective. rsc.orgmdpi.comnih.gov These reactions are generally tolerant of a wide range of functional groups, making them attractive for the synthesis of complex molecules.

While direct examples of copper-catalyzed synthesis of this compound are not abundant in the literature, the general utility of this methodology for the formation of C(aryl)-N bonds is well-established. For instance, copper-catalyzed systems have been developed for the amination of aryl chlorides under mild conditions, which is a significant advancement given the lower reactivity of aryl chlorides compared to bromides and iodides. nih.gov

| Entry | Aryl Halide | Amine/Amide | Catalyst/Ligand | Conditions | Yield (%) |

| 1 | Iodobenzene | Aniline | CuI / Ethylenediamine | K₂CO₃, 110 °C | 85 |

| 2 | 4-Chlorotoluene | Morpholine | CuI / N,N'-Diarylbenzene-1,2-diamine | NaOTMS, DMSO, 70 °C | 92 |

| 3 | 3-Bromopyridine | Benzamide (B126) | CuI / L-proline | K₂CO₃, DMSO, 90 °C | 78 |

| 4 | 2-Iodobenzoic acid | Ammonia | CuI | Cs₂CO₃, Dioxane, 80 °C | (Used in subsequent step) |

| 5 | 1-Iodonaphthalene | Pyrrolidin-2-one | CuI / 1,2-Diamine | K₃PO₄, Dioxane, 110 °C | 90 |

Stereoselective Synthesis of Chiral Analogs of this compound

The development of stereoselective methods to synthesize chiral analogs of this compound, particularly those with a tetrahydroisoquinoline core, is of significant interest due to the often-differing biological activities of enantiomers. Several powerful strategies have been developed to control the stereochemistry at the C1 position of the tetrahydroisoquinoline ring.

One highly effective approach is the asymmetric hydrogenation or transfer hydrogenation of a prochiral 3,4-dihydroisoquinoline precursor. nih.govthieme-connect.commdpi.com Ruthenium and iridium catalysts bearing chiral ligands have proven to be particularly adept at this transformation. For example, a Ru-catalyzed asymmetric transfer hydrogenation of 1-aryl-substituted dihydroisoquinolines using a formic acid/triethylamine mixture as the hydrogen source can provide chiral 1-aryl-tetrahydroisoquinolines in high yields and with excellent enantioselectivities (up to 99% ee). thieme-connect.com Similarly, iridium complexes with chiral phosphine (B1218219) ligands have been used for the asymmetric hydrogenation of dihydroisoquinolines, also affording the chiral tetrahydroisoquinoline products with high enantiomeric excess. rsc.orgnih.gov

Another strategy involves the use of chiral auxiliaries. researchgate.netwikipedia.org For instance, Ellman's chiral auxiliary, (R)- or (S)-tert-butanesulfinamide, can be condensed with a ketone to form a chiral N-sulfinyl imine. researchgate.net Diastereoselective addition of a nucleophile to this imine, followed by removal of the auxiliary, can yield a chiral amine, which can then be further elaborated into a chiral tetrahydroisoquinoline. researchgate.net This method allows for predictable control over the stereochemical outcome.

Intramolecular asymmetric reductive amination is another powerful method. rsc.orgnih.gov This involves the cyclization of a keto-amine precursor in the presence of a chiral catalyst and a reducing agent, leading directly to the chiral cyclic amine. Iridium complexes with chiral ligands have been successfully employed in this transformation, providing access to a range of chiral tetrahydroisoquinolines with high enantioselectivity. rsc.orgnih.gov

| Entry | Substrate | Method | Catalyst/Auxiliary | Stereoselectivity (ee/de) | Yield (%) |

| 1 | 1-Phenyl-3,4-dihydroisoquinoline | Asymmetric Transfer Hydrogenation | [RuCl₂(arene)(TsDPEN)] | 95% ee | 99 |

| 2 | N-Boc-2-(2-oxo-2-phenylethyl)phenethylamine | Intramolecular Asymmetric Reductive Amination | [Ir(cod)Cl]₂ / Chiral Ligand | 96% ee | 85 |

| 3 | 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline | Asymmetric Hydrogenation | [Rh(cod)₂]BF₄ / Chiral Phosphine | 94% ee | 95 |

| 4 | 3,4-Dimethoxyphenethyl ketone | Chiral Auxiliary Mediated Aldol Reaction | Evans' Oxazolidinone | >95% de | 88 |

| 5 | (S)-N-tert-Butanesulfinyl imine | Diastereoselective Grignard Addition | (S)-tert-Butanesulfinamide | 91% de | 91 |

Exploration of Biological Activities and Molecular Mechanisms of Action for 2 Biphenyl 3 Yl N Phenethylacetamide Scaffolds

Oncogenic Kinase Modulation by Related Amide Pharmacophores

The acetamide (B32628) pharmacophore is a common feature in many kinase inhibitors. Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a valuable component in the design of targeted therapies. The following sections explore the potential for 2-(biphenyl-3-yl)-N-phenethylacetamide scaffolds to modulate oncogenic kinases, based on findings from related amide-containing compounds.

The Src family of non-receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, survival, and migration. Dysregulation of Src kinase activity is implicated in the development and progression of various cancers. Structurally related N-benzyl-substituted acetamide derivatives have been investigated for their potential as Src kinase inhibitors. For instance, a study on thiazolyl N-benzyl-substituted acetamide derivatives demonstrated their ability to inhibit c-Src kinase. nih.gov The unsubstituted N-benzyl derivative in that study showed inhibition of c-Src kinase with GI50 values of 1.34 μM and 2.30 μM in different cell lines. nih.gov This suggests that the N-phenethylacetamide portion of the this compound scaffold could similarly interact with the Src kinase binding site.

| Compound | Cell Line | GI50 (μM) | Reference |

|---|---|---|---|

| Unsubstituted N-benzyl derivative | NIH3T3/c-Src527F | 1.34 | nih.gov |

| Unsubstituted N-benzyl derivative | SYF/c-Src527F | 2.30 | nih.gov |

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of this pathway. The inhibition of upstream kinases, such as Src, can lead to the downregulation of ERK1/2 phosphorylation and activation. Therefore, if this compound scaffolds inhibit Src kinase, a subsequent downregulation of the MAPK pathway would be an anticipated downstream effect.

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated in response to a variety of cellular stresses and are involved in promoting apoptosis. The relationship between oncogenic kinases and JNKs is complex. Inhibition of survival pathways, such as the MAPK/ERK pathway, can sometimes lead to the activation of pro-apoptotic pathways involving JNK. The potential for this compound scaffolds to upregulate JNK activity would likely be an indirect consequence of their inhibitory effects on oncogenic kinases.

A significant challenge in the development of kinase inhibitors is achieving selectivity, as many inhibitors target the highly conserved ATP-binding pocket. It is plausible that a this compound scaffold could exhibit multi-kinase activity, inhibiting not only Src but also other related kinases. The biphenyl (B1667301) moiety could play a role in determining this specificity. Variations in the substitution pattern of the biphenyl ring can influence the compound's interaction with different kinase pockets, potentially leading to shifts in kinase specificity.

Modulation of Ionotropic Glutamate (B1630785) Receptors

Ionotropic glutamate receptors are ligand-gated ion channels that mediate the majority of excitatory neurotransmission in the central nervous system. The N-methyl-D-aspartate receptor (NMDAR) is a subtype of ionotropic glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory.

Positive allosteric modulators (PAMs) of NMDARs are compounds that bind to a site on the receptor distinct from the agonist binding site and enhance the receptor's response to agonists like glutamate and glycine. This modulation can increase the channel's open probability or decrease its desensitization. The biphenyl scaffold has been identified as a promising structure for the design of NMDAR modulators. Research on biphenyl-based compounds has led to the development of potent NMDAR negative allosteric modulators (NAMs). nih.gov While this research focused on NAMs, it highlights the potential of the biphenyl scaffold to interact with allosteric sites on the NMDAR. The phenethyl group is also found in some known NMDAR antagonists, such as ifenprodil (B1662929), which selectively inhibits GluN2B-containing NMDARs. nih.gov The combination of the biphenyl and phenethyl groups in the this compound scaffold suggests a potential for interaction with NMDARs, possibly as a positive allosteric modulator, although this remains to be experimentally verified.

| Compound Type | Activity | IC50 | Reference |

|---|---|---|---|

| Biphenyl-based NMDA negative allosteric modulator | Inhibition of NMDA receptor | 50 nM | nih.gov |

Subunit Selectivity Profiling of NMDARs (e.g., GluN2B, GluN2C, GluN2D)

N-methyl-D-aspartate (NMDA) receptors are crucial for excitatory synaptic transmission in the central nervous system and are composed of different subunits, including GluN1, GluN2 (A-D), and GluN3 (A-B). nih.govembopress.org The specific combination of these subunits dictates the receptor's functional and pharmacological properties. nih.gov The development of subunit-selective modulators is a significant area of research, as different subunits are implicated in various neurological conditions. nih.gov

Compounds that selectively target specific GluN2 subunits have been a focus of drug discovery. For instance, inhibitors selective for the GluN2B subunit have been developed, and their potency can be influenced by factors like pH, with some showing enhanced activity in acidic conditions associated with ischemic tissue. doi.org Similarly, positive allosteric modulators (PAMs) have been identified with varying selectivity across the GluN2 subunits. Some PAMs built around a tetrahydroisoquinoline core are highly selective for GluN2C- and GluN2D-containing NMDARs, while modest changes to this scaffold can expand activity to include GluN2A and GluN2B subunits. nih.gov While specific data on the interaction of this compound with NMDAR subunits is not detailed in the provided research, the broader field demonstrates that small molecules can achieve high degrees of subunit selectivity, influencing receptor function. nih.govdoi.org

Enzyme Inhibitory Activities

The N-phenethylacetamide scaffold and related structures have demonstrated significant inhibitory activity against a range of enzymes, indicating a broad potential for therapeutic applications.

Competitive Inhibition of Alpha-Glucosidase by N-Phenethylacetamide Derivatives

Alpha-glucosidase is a key enzyme in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides. youtube.com Inhibiting this enzyme can regulate post-meal blood glucose levels, making it a therapeutic target for type 2 diabetes. nih.govbohrium.com N-phenethylacetamide derivatives have been investigated as potent alpha-glucosidase inhibitors.

A novel series of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives demonstrated superior potency against yeast α-glucosidase compared to the standard inhibitor, acarbose (B1664774). nih.gov All synthesized compounds in this series showed IC50 values ranging from 26.8 ± 0.5 to 311.3 ± 2.4 μM, which is significantly more potent than acarbose (IC50 of 752.0 ± 2.0 μM). nih.gov Kinetic studies revealed that the most potent compound from this series acts as a competitive inhibitor. nih.gov Similarly, another study on indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives found that most compounds displayed good to moderate inhibitory abilities, with Ki values from 14.65 ± 2.54 to 37.466 ± 6.46 μM, again surpassing the standard drug acarbose (Ki = 42.38 ± 5.73 μM). nih.gov The mechanism of these compounds often involves competitive inhibition, where the inhibitor vies with the substrate for the enzyme's active site. youtube.comresearchgate.net

Table 1: α-Glucosidase Inhibitory Activity of N-Phenethylacetamide Derivatives

| Compound Series | Most Potent Compound | IC50 / Ki Value | Standard (Acarbose) | Inhibition Type |

|---|---|---|---|---|

| N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide | Compound 5k (4-bromo derivative) | IC50: 26.8 ± 0.5 µM | IC50: 752.0 ± 2.0 µM | Competitive |

Antagonism of Leukotriene B4 Receptors by [2-[methyl(2-phenethyl)amino]-2-oxoethyl]benzene-Containing Scaffolds

Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, implicated in diseases like asthma and arthritis. nih.gov Its effects are mediated through two G-protein-coupled receptors, BLT1 and BLT2. nih.gov A series of LTB4 receptor antagonists incorporating a [2-[methyl(2-phenethyl)amino]-2-oxoethyl]benzene scaffold has been developed. nih.gov These compounds require an acid function and a lipophilic group in addition to the core scaffold for high binding affinity. nih.gov The spatial relationship between these groups is crucial for maximizing this affinity. nih.gov The most potent compound in this series demonstrated an IC50 of 2 nM in a guinea pig spleen cell membrane assay, highlighting the effectiveness of this scaffold in antagonizing LTB4 receptors. nih.gov

HIV-1 Protease Inhibition by Small-Molecule Mimetics

HIV-1 protease is a critical enzyme for the replication of the HIV virus, making it a prime target for antiretroviral therapy. mdpi.com The development of small-molecule inhibitors that can disrupt the function of this enzyme is a key strategy in combating AIDS. nih.gov While direct studies on this compound as an HIV-1 protease inhibitor are not specified, research into related structures is ongoing. For example, inhibitors incorporating amide-based bicyclic and tricyclic ether derivatives as P2 ligands have shown potent antiviral activity. nih.gov The design of such inhibitors often focuses on maximizing interactions with the enzyme's active site to effectively block its function. nih.gov Some small-molecule mimetics are designed to inhibit the dimerization of the protease, which is essential for its activity. nih.gov

Acetohydroxyacid Synthase (AHAS) Inhibition in Herbicidal Contexts

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is a vital enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. nih.govnih.gov As this enzyme is absent in animals, it is an excellent target for herbicides. nih.govucanr.edu Several classes of commercial herbicides, including sulfonylureas and imidazolinones, function by inhibiting AHAS. nih.govumn.edu These herbicides bind to a channel leading to the enzyme's active site, thereby preventing substrate access. nih.gov The inhibition can be reversible and accumulative, where the herbicide promotes the inactivation of the enzyme and is then released to act on other enzyme molecules. nih.gov This leads to a cessation of growth and eventual death of the plant. ucanr.edu

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. mdpi.com Their inhibition can lead to a more open chromatin structure, altering gene transcription, and is a validated strategy in cancer therapy. mdpi.com Biphenyl-based scaffolds have been identified as potent and selective inhibitors of HDACs, particularly HDAC6. nih.gov In one study, a series of novel biphenyl-based derivatives were screened, leading to the identification of a compound (C10) with high potency and selectivity for HDAC6 (IC50 = 23 nM) over HDAC1 (IC50 = 3600 nM). nih.gov This selective inhibition led to anti-proliferative activity, induction of apoptosis, and inhibition of cancer cell migration in vitro, as well as significant antitumor efficacy in a mouse xenograft model. nih.gov The benzamide (B126) group is often associated with selective targeting of class-I HDAC isoforms like HDAC1 and HDAC3. mdpi.comresearchgate.net

Table 2: HDAC Inhibitory Activity of a Biphenyl-Based Scaffold Compound

| Compound | Target | IC50 Value | Selectivity Index (HDAC1/HDAC6) |

|---|---|---|---|

| C10 | HDAC1 | 3600 nM | 157 |

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs). nih.gov The enzyme converts these biologically active lipid mediators into their corresponding, and generally less active, diols. nih.gov Inhibition of sEH stabilizes the levels of endogenous EpFAs, which have demonstrated anti-inflammatory and analgesic effects, making sEH a therapeutic target for inflammatory diseases and pain. nih.govnih.gov

The structure of sEH inhibitors often features specific pharmacophores, such as urea (B33335) or amide groups, that can interact with key residues in the enzyme's catalytic pocket. nih.gov The amide moiety, in particular, is recognized as a good pharmacophore for sEH inhibitors. nih.gov While the biphenyl-phenethylacetamide scaffold contains this amide group, specific inhibitory activity of this compound against soluble epoxide hydrolase has not been documented in the reviewed scientific literature. Further investigation would be required to determine if this compound or its derivatives possess activity against this target.

Interactions with Heat Shock Proteins

Heat shock proteins (HSPs) are molecular chaperones that play a critical role in maintaining cellular homeostasis by managing protein folding and stability. nih.gov One of the most studied chaperones, Heat Shock Protein 90 (Hsp90), is essential for the function of numerous client proteins, many of which are implicated in cancer cell survival and proliferation. nih.govnih.gov

Transient Receptor Potential Vanilloid 4 (TRPV4) Antagonism

Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that is involved in sensing a variety of physical and chemical stimuli, including mechanical stress and osmotic pressure. nih.gov As a mechanosensitive ion channel, TRPV4 plays a role in numerous physiological processes and has been identified as a potential therapeutic target for a range of conditions, including pain and edema. nih.govresearchgate.net

While various antagonists for TRP channels have been developed, including those with acetamide structures for the related TRPV1 channel, there is no scientific literature available that specifically documents or suggests that this compound functions as a Transient Receptor Potential Vanilloid 4 (TRPV4) antagonist. nih.govresearchgate.net Its activity at this particular channel remains uninvestigated.

Structure Activity Relationship Sar Studies of 2 Biphenyl 3 Yl N Phenethylacetamide and Its Analogs

Identification of Core Pharmacophores and Essential Binding Domains

The structure of 2-(biphenyl-3-yl)-N-phenethylacetamide can be dissected into three primary pharmacophoric components: the biphenyl (B1667301) group, the N-phenethyl moiety, and the central acetamide (B32628) linker. Each plays a distinct role in molecular recognition and binding to target proteins.

Biphenyl Group: This large, hydrophobic moiety is critical for establishing van der Waals and π-π stacking interactions within receptor binding pockets. Its ability to adopt a non-planar (twisted) conformation is often essential for fitting into specific three-dimensional spaces. The substitution pattern on either phenyl ring can fine-tune electronic properties and direct the orientation of the molecule. In analogs designed as N-methyl-D-aspartate (NMDA) receptor modulators, the biphenyl scaffold has proven effective for achieving high potency. rsc.orgnih.gov

N-Phenethyl Moiety: This group contributes significantly to hydrophobic interactions and can occupy deep lipophilic pockets within a receptor. nih.gov SAR studies on various scaffolds, such as morphinans, have shown that replacing a smaller N-substituent (like N-methyl) with an N-phenethyl group can dramatically enhance binding affinity and potency, often by accessing additional hydrophobic regions in the target. plos.orgresearchgate.net

Acetamide Linker: The amide bond is a key structural element, acting as a rigidifying unit and a hydrogen bond donor/acceptor. Its geometry and the atoms involved are crucial for correctly orienting the biphenyl and phenethyl groups. In some contexts, such as leukotriene B4 (LTB4) antagonism, related carboxamide structures are known to be potent inhibitors, suggesting the acetamide linker is a critical component for activity. medchemexpress.com LTB4 is a potent mediator in inflammatory diseases, and its biosynthesis is regulated by leukotriene A4 hydrolase (LTA4H), making LTB4 receptors and LTA4H key therapeutic targets. mdpi.comnih.gov While direct evidence for this compound as an LTB4 antagonist requires specific investigation, the general pharmacophoric features align with known modulators of inflammatory pathways.

Systematic Probing of Substituent Effects on Biological Potency and Selectivity

The amide linker is more than a simple spacer; its structure and connectivity are vital for biological activity. Investigations into related biaryl amide analogs have shown that modifications to this linker can profoundly impact potency and selectivity.

Key modifications include:

Connectivity and Isosteric Replacement: The orientation of the amide bond (C-N linkage) is critical. In studies of SEN12333, an α7 nAChR agonist, reversing the amide connectivity or replacing it with a tetrazole isostere (a known cis-amide mimic) completely abolished binding affinity and functional activity. nih.gov This suggests that the hydrogen bonding capabilities and the specific linear conformation provided by the original amide linkage are essential for interaction with the receptor. nih.gov

Flexibility and Rigidity: Altering the length of the alkyl chain in the acetamide moiety or introducing constraints can modulate activity. Increased flexibility may be detrimental if a specific, rigid conformation is required for binding, whereas excessive rigidity can prevent the molecule from adopting its optimal binding pose.

Scaffold Hopping of the Linker: In some drug discovery programs, the entire acetamide group has been replaced. For example, a ring-opening scaffold hopping strategy was used to convert 1,3,4-oxadiazole-containing compounds into 2-oxo-N-phenylacetamide derivatives to create novel antibacterial agents. acs.org This demonstrates that while the core function of the linker must be maintained, its chemical nature can be varied to improve properties or discover new activities.

Substituents on the biphenyl rings can alter the molecule's properties in two primary ways: by inducing conformational changes and by modifying electronic distribution. The two phenyl rings are joined by a single bond, and the degree of twisting around this bond is influenced by the size of substituents at the ortho positions.

Electronic Effects: The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate interactions with the target protein. In studies of 2-phenylacetamide (B93265) derivatives as anticancer agents, compounds bearing an EWG like a nitro group showed greater cytotoxicity than those with an EDG like a methoxy (B1213986) group. nih.govnih.gov Fluorine substitution is also a common strategy to alter electronic properties and metabolic stability.

Conformational Effects: Ortho-substituents can force the biphenyl rings into a twisted, non-planar conformation, which may be the bioactive conformation for a specific target. This principle has been used to mimic the aplanar conformation of ortho-substituted biphenyls with other chemical groups, such as α-substituted phenylcyclopropanes, in the design of Factor Xa inhibitors. researchgate.net

The following table summarizes the observed effects of various substitutions on the biphenyl moiety in related chemical series.

| Compound Series | Substitution | Position | Observed Effect on Activity |

| Biaryl Amide RORγt Inhibitors | OCF₃ | Ortho | Maintained or increased potency |

| Biaryl Amide RORγt Inhibitors | CH₃ or CF₃ | Central Phenyl | Increased Th17 potency |

| Biaryl Amide RORγt Inhibitors | Pyridine (B92270) replacing Central Phenyl | Central | Significantly decreased potency |

| 2-Aryloxy-N-(pyrimidin-5-yl)acetamides | 2-Methyl or 4-Trifluoromethyl | Eastern Ring | Most potent in the series |

| 2-Aryloxy-N-(pyrimidin-5-yl)acetamides | Pentafluorosulfanyl | Eastern Ring | Reduced activity, possibly due to bulk |

Data sourced from multiple studies on related biaryl structures. nih.govnih.gov

The N-phenethyl group plays a crucial role in anchoring the ligand into the receptor, often through hydrophobic interactions. Modifications to this moiety can significantly affect affinity, selectivity, and functional activity (i.e., agonist versus antagonist).

Studies on N-substituted morphinans provide a clear example of the importance of the phenethyl group. Replacing an N-methyl group with an N-phenethyl substituent consistently leads to a dramatic increase in mu-opioid receptor (MOR) affinity and antinociceptive potency. plos.orgresearchgate.net This enhancement is attributed to the phenethyl group accessing an additional lipophilic subpocket in the receptor, which is unavailable to smaller substituents. nih.gov

Further SAR studies have explored substitutions on the phenyl ring of the phenethyl moiety:

Aromatic Substitution: Adding substituents to the phenyl ring can modulate binding. In norhydromorphone (B170126) analogs, a para-chloro substituent on the phenethyl ring resulted in a potent partial agonist at the MOR and a full agonist at the delta-opioid receptor (DOR). researchgate.net

Chain Length: Altering the length of the ethyl linker can also impact activity. For instance, extending the chain to a phenylpropyl group in morphine analogs led to lower MOR binding affinity. plos.org

The table below illustrates the impact of modifying the N-substituent in the morphine scaffold.

| Parent Scaffold | N-Substituent | Effect on MOR Affinity (Ki) | Functional Outcome |

| Morphine | N-Methyl (Morphine) | 6.54 nM | Potent Agonist |

| Morphine | N-Phenethyl | 0.93 nM (7-fold increase) | Potent Agonist |

| Morphine | N-Phenylpropyl | 34.2 nM (5-fold decrease) | Lower Potency Agonist |

| Oxymorphone | N-Methyl (Oxymorphone) | 1.15 nM | Potent Agonist |

| Oxymorphone | N-Phenethyl | 0.22 nM (5-fold increase) | Potent Agonist |

Data adapted from Spetea et al. plos.org

Enantiomeric Effects on Receptor Activity and Subunit Selectivity

Many biologically active molecules are chiral, and their enantiomers can exhibit significantly different, and sometimes opposite, pharmacological effects. This stereoselectivity arises from the three-dimensional nature of receptor binding sites. The this compound scaffold can contain chiral centers, depending on substitution, leading to distinct enantiomeric profiles.

A compelling example of this is found in the modulation of NMDA receptors. Studies on a series of allosteric modulators revealed strong stereoselectivity. For one compound, the (-)-enantiomer acted as a positive allosteric modulator (potentiator), while the (+)-enantiomer produced inhibition. elifesciences.org This demonstrates that the two enantiomers, despite having the same chemical formula, can stabilize different conformational states of the receptor, leading to opposing biological outcomes. Further data suggest that both the positive and negative modulating enantiomers bind to the same site, making their functional divergence a result of subtle differences in their interaction patterns within that site. elifesciences.org

This principle underscores the importance of chiral synthesis and separation in drug development, as the therapeutic activity may reside in one enantiomer while the other could be inactive or contribute to off-target effects.

Scaffold Hopping Strategies and their Impact on Biological Mechanisms

Scaffold hopping is a widely used strategy in medicinal chemistry to identify structurally novel compounds that retain the biological activity of a parent molecule. nih.govbhsai.org This approach aims to discover new chemical series with improved properties, such as enhanced potency, better metabolic stability, or novel intellectual property. researchgate.net For the this compound scaffold, several hopping strategies could be envisioned:

Heterocycle Replacements: One of the phenyl rings in the biphenyl moiety could be replaced with a heterocycle, such as pyridine or thiophene. nih.gov This would alter the electronic properties, solubility, and hydrogen bonding capacity of the molecule, potentially leading to new interactions with the target. This strategy is often used to improve metabolic stability.

Ring Opening or Closure: The biphenyl system could be replaced by a more rigid, fused ring system or a more flexible open-chain analog that maintains the spatial orientation of key pharmacophoric features. For instance, replacing a flexible core with a more rigid one can increase potency by reducing the entropic penalty upon binding. bhsai.org

Replacement of the Core Scaffold: The central acetamide scaffold could be replaced with other bioisosteric linkers. For example, antibacterial research has involved replacing a 1,3,4-oxadiazole (B1194373) ring with a 2-oxo-N-phenylacetamide core, demonstrating a successful hop between different chemical classes while targeting the same biological pathway. acs.org

Such strategies can lead to compounds that interact with the same target in a similar manner or, in some cases, engage the target through a completely different binding mode, thereby altering the biological mechanism. dundee.ac.uk

Computational and in Silico Approaches in the Research of 2 Biphenyl 3 Yl N Phenethylacetamide Derivatives

Molecular Docking Simulations for Ligand-Target Interaction Prediction (e.g., α-glucosidase binding pocket)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful in drug discovery for predicting the binding mode of a small molecule ligand, such as a derivative of 2-(biphenyl-3-yl)-N-phenethylacetamide, to the active site of a biological target, for instance, the α-glucosidase enzyme. nih.gov The primary goal of molecular docking is to identify the most stable binding conformation, which is typically the one with the lowest binding energy.

Illustrative data from molecular docking studies often includes the binding energies and the specific amino acid residues involved in the interaction, as shown in the hypothetical table below.

| Derivative | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| This compound | -8.5 | ASP215, GLU277, ARG442 | Hydrogen Bond, Hydrophobic |

| Analogue A | -9.2 | ASP215, PHE303, ARG442 | Hydrogen Bond, Pi-Pi Stacking |

| Analogue B | -7.8 | GLU277, TYR158 | Hydrogen Bond |

This table is for illustrative purposes to show the type of data generated from molecular docking studies.

Molecular Dynamics Simulations to Assess Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, thereby simulating the natural movements and conformational changes of the protein-ligand complex in a solvated environment. mdpi.com This approach is crucial for assessing the stability of the binding pose predicted by molecular docking and for understanding how the ligand and protein adapt to each other upon binding. researchgate.net

For this compound derivatives bound to a target like α-glucosidase, MD simulations can reveal whether the initial docking pose is maintained throughout the simulation or if the ligand shifts to a more stable conformation. Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. researchgate.net Furthermore, MD simulations can elucidate the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of the binding free energy.

A typical output from an MD simulation study might be summarized in a table like the one below, providing insights into the stability of the protein-ligand complex.

| Complex | Average RMSD (Å) | Average RMSF of Binding Site Residues (Å) | Key Stable Interactions |

| Enzyme-Ligand Complex | 1.5 | 0.8 | Persistent hydrogen bond with ASP215 |

| Apo-Enzyme | 2.1 | 1.2 | N/A |

This table is for illustrative purposes to show the type of data generated from molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. medcraveonline.comnih.gov By identifying the physicochemical properties, or "descriptors," that are most influential in determining the activity, QSAR models can be used to predict the activity of novel compounds before they are synthesized. researchgate.net These descriptors can be related to various aspects of the molecule, such as its electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP).

In the context of this compound derivatives, a QSAR study would involve compiling a dataset of analogues with their experimentally determined biological activities (e.g., IC50 values for α-glucosidase inhibition). semanticscholar.org Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the calculated molecular descriptors with the observed activities. A robust QSAR model can be a powerful tool for prioritizing the synthesis of new derivatives that are predicted to have high activity.

An example of a simplified QSAR equation might look like:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where pIC50 is the negative logarithm of the IC50 value, and c0, c1, c2, etc., are coefficients determined by the regression analysis.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Metabolic Stability and Other Relevant Properties

For this compound and its analogues, QSPR models can be developed to predict their metabolic fate. For instance, a model could be built to predict the likelihood of a compound being metabolized by cytochrome P450 enzymes, which are a major family of drug-metabolizing enzymes. By identifying structural features that contribute to poor metabolic stability, medicinal chemists can design new derivatives with improved pharmacokinetic properties.

Virtual Screening Techniques for Novel Analog Discovery and Lead Optimization

Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.com This method can be broadly categorized into two types: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

SBVS relies on the three-dimensional structure of the target protein. A large database of compounds is docked into the active site of the protein, and the compounds are ranked based on their predicted binding affinity. researchgate.net This approach is particularly useful when the structure of the target is known.

LBVS, on the other hand, is used when the structure of the target is unknown. This method relies on the principle that molecules with similar structures are likely to have similar biological activities. A known active compound, such as this compound, is used as a template to search for other compounds in a database with similar shapes or chemical features.

Both SBVS and LBVS are powerful tools for identifying novel chemical scaffolds and for lead optimization. By screening vast chemical spaces in a computationally efficient manner, these techniques can significantly accelerate the early stages of drug discovery.

Advanced Methodological Considerations in the Research of 2 Biphenyl 3 Yl N Phenethylacetamide and Its Analogs

In Vitro Pharmacological Assays for Target Engagement and Functional Characterization

A thorough understanding of how a compound interacts with its biological targets is fundamental to drug discovery. For 2-(biphenyl-3-yl)-N-phenethylacetamide and its analogs, this involves a multi-pronged approach to characterize their engagement with enzymes and receptors, as well as to assess their broader selectivity profile.

To investigate whether this compound acts as an enzyme inhibitor, detailed kinetic studies are paramount. These studies determine the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and quantify the inhibitor's potency. foodsciencetoolbox.comsketchy.com

The process begins by measuring the initial reaction velocity (V₀) at various substrate concentrations in the absence and presence of the inhibitor. The data is then plotted as V₀ versus substrate concentration [S], which typically yields a hyperbolic curve described by the Michaelis-Menten equation. sketchy.com

A more precise method for determining the kinetic parameters involves linearizing the Michaelis-Menten equation. The Lineweaver-Burk plot, a double reciprocal plot of 1/V₀ versus 1/[S], is commonly used for this purpose. foodsciencetoolbox.comwikipedia.org This plot allows for the accurate determination of the maximum velocity (Vₘₐₓ) and the Michaelis constant (Kₘ). In the case of competitive inhibition, the Lineweaver-Burk plots for the inhibited and uninhibited enzyme will intersect at the y-axis, indicating that Vₘₐₓ is unchanged, while the apparent Kₘ increases with inhibitor concentration. wikipedia.orgresearchgate.net

Illustrative Data Table for Enzyme Inhibition Kinetics of an Analog:

| Inhibitor Concentration (nM) | Apparent Kₘ (µM) | Vₘₐₓ (µmol/min) | Inhibition Type |

| 0 (Control) | 10 | 100 | - |

| 10 | 20 | 100 | Competitive |

| 50 | 50 | 100 | Competitive |

| 100 | 100 | 100 | Competitive |

This table illustrates hypothetical data for a competitive inhibitor, showing an increase in apparent Kₘ with no change in Vₘₐₓ.

Given the structural motifs present in this compound, investigating its interaction with neuronal targets such as N-methyl-D-aspartate receptors (NMDARs) is a logical step. asianpubs.org Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. These assays involve competing the test compound against a radiolabeled ligand known to bind to the target receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC₅₀) is determined, from which the inhibition constant (Kᵢ) can be calculated. researchgate.netresearchgate.net

Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) recordings in Xenopus oocytes or patch-clamp recordings in mammalian cells expressing the target receptor, provide functional data on the compound's effect. nih.gov These methods measure the ion flow through the channel in response to agonist activation, both in the absence and presence of the compound. This allows for the characterization of the compound as an antagonist, agonist, or modulator of the receptor's activity. nih.govmdpi.com

Illustrative Data Table for NMDAR Binding Affinity of an Analog:

| Compound | Target | Radioligand | Kᵢ (nM) |

| Analog X | NMDAR (GluN2B) | [³H]Ifenprodil | 75 |

| Ifenprodil (B1662929) (Control) | NMDAR (GluN2B) | [³H]Ifenprodil | 15 |

This table presents hypothetical binding affinity data for an analog of this compound at the GluN2B subunit of the NMDA receptor.

While no specific data links this compound to the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, similar methodologies would be employed to investigate potential interactions.

To ensure the specificity of a compound and to identify potential off-target effects that could lead to adverse events, broad screening against a panel of kinases is essential. nih.govreactionbiology.com Kinase profiling assays typically measure the ability of a compound to inhibit the activity of a large number of kinases, often representing a significant portion of the human kinome. reactionbiology.comnih.govchemrxiv.org These assays are usually performed at a fixed concentration of the test compound and ATP. nih.gov

The results are often presented as the percentage of inhibition for each kinase, which provides a selectivity profile. researchgate.net For compounds that show significant inhibition of certain kinases, follow-up dose-response studies are conducted to determine the IC₅₀ values. nih.govmdpi.com This information is critical for understanding the compound's mechanism of action and for guiding further optimization to improve selectivity. nih.gov

Illustrative Data Table for Kinase Selectivity Profiling of an Analog:

| Kinase Target | Percent Inhibition at 1 µM | IC₅₀ (nM) |

| Kinase A | 85% | 50 |

| Kinase B | 15% | >10,000 |

| Kinase C | 5% | >10,000 |

| Kinase D | 92% | 25 |

This table provides a hypothetical selectivity profile for an analog, indicating potent inhibition of Kinase A and Kinase D with minimal activity against Kinase B and Kinase C.

In Vitro Biotransformation and Metabolic Stability Assessments

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic potential. In vitro assays are employed early in the drug discovery process to predict the in vivo metabolic clearance of a compound.

Liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), are widely used to assess the metabolic stability of compounds. nih.govnih.govresearchgate.netresearchgate.netnih.gov In a typical microsomal stability assay, the test compound is incubated with liver microsomes from different species (e.g., mouse and human) in the presence of necessary cofactors like NADPH. researchgate.net Aliquots are taken at various time points, and the reaction is quenched. The concentration of the parent compound remaining is then quantified using LC-MS/MS. researchgate.net

The rate of disappearance of the compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). nih.gov Comparing data from mouse and human microsomes can provide insights into potential species differences in metabolism. researchgate.net

Illustrative Data Table for Microsomal Stability of an Analog:

| Species | t₁/₂ (min) | CLᵢₙₜ (µL/min/mg protein) |

| Mouse | 25 | 27.7 |

| Human | 75 | 9.2 |

This table shows hypothetical metabolic stability data for an analog in mouse and human liver microsomes, suggesting a higher rate of metabolism in mice.

In addition to metabolism by liver enzymes, compounds can also be degraded by enzymes present in plasma, such as esterases and amidases. enamine.net Plasma stability assays are conducted by incubating the test compound in plasma from different species (e.g., mouse and human) at 37°C. evotec.comdovepress.com Samples are collected at various time points, and the concentration of the parent compound is determined by LC-MS/MS. enamine.netnih.gov The percentage of the compound remaining over time is used to assess its stability in plasma. evotec.comdovepress.comresearchgate.net

Illustrative Data Table for Plasma Stability of an Analog:

| Species | Time (min) | % Remaining |

| Mouse | 0 | 100 |

| 30 | 98 | |

| 60 | 95 | |

| 120 | 92 | |

| Human | 0 | 100 |

| 30 | 99 | |

| 60 | 97 | |

| 120 | 96 |

This table presents hypothetical plasma stability data for an analog, indicating high stability in both mouse and human plasma.

Future Directions and Translational Potential of 2 Biphenyl 3 Yl N Phenethylacetamide Based Research

Design of Highly Selective Modulators with Tailored Activity Profiles

The design of highly selective modulators is a cornerstone of modern drug development, aiming to maximize therapeutic efficacy while minimizing off-target effects. The biphenyl (B1667301) scaffold, a key component of the parent compound, is instrumental in this endeavor. Research into biphenyl-based analogs has demonstrated that this structural motif can be systematically modified to achieve high target specificity. For instance, in the context of N-methyl-D-aspartate (NMDA) receptor antagonists, the biphenyl group plays a crucial role in binding to a hydrophobic pocket, and modifications to this structure can significantly improve inhibitory activity. nih.govrsc.org

Structure-activity relationship (SAR) studies are fundamental to tailoring activity profiles. By systematically altering substituents on the biphenyl rings and the phenethylacetamide tail, researchers can fine-tune the compound's interaction with its biological target. For example, guided by molecular modeling, the optimization of biphenyl-based ifenprodil (B1662929) analogs led to a 100-fold improvement in activity for NMDA receptor modulation. nih.govrsc.org Similarly, research on other biphenyl-containing molecules, such as 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides, has led to the identification of highly selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a promising cancer therapy target. nih.gov This was achieved by replacing a flexible linker with a substituted phenyl group to enhance binding affinity and selectivity over related kinases like DDR2. nih.gov The goal is to create a portfolio of compounds with tailored activities, ranging from potent inhibitors to allosteric modulators, by carefully manipulating their chemical structures.

| Compound Class | Structural Modification | Target | Resulting Activity Profile |

|---|---|---|---|

| Biphenyl-based Ifenprodil Analogs | Systematic alteration of biphenyl and aminophenyl groups | NMDA Receptor | Improved inhibitory activity (IC50 = 50 nM) and potential antidepressant effects. nih.gov |

| Biphenyl Carboxamides | Replacement of alkyne linker with a substituted phenyl group | DDR1 Kinase | Potent and highly selective inhibition of DDR1 over DDR2 and other kinases. nih.gov |

Exploration of Novel Therapeutic Applications based on Identified Molecular Mechanisms

Understanding the molecular mechanisms of 2-(biphenyl-3-yl)-N-phenethylacetamide and its analogs is crucial for identifying new therapeutic opportunities. Research has shown that compounds with a biphenyl scaffold can act as negative allosteric modulators of the NMDA receptor. nih.govrsc.org This mechanism is the basis for their potential use in treating major depressive disorder, as demonstrated by the antidepressant-like effects of optimized analogs in preclinical models. nih.gov

The 2-phenethylamine motif is also a well-established pharmacophore present in numerous neurologically active compounds, including ligands for dopamine (B1211576), serotonin (B10506) (5-HT), and adrenoceptors. mdpi.com The presence of this moiety within the this compound structure suggests a potential for broader neurological applications. Future research could explore its activity at various 5-HT receptor subtypes, which are implicated in conditions like anxiety, schizophrenia, and migraine, or at dopamine transporters, which are targets for psychostimulant and antidepressant drugs. mdpi.com By screening the compound and its derivatives against a panel of neurological targets, researchers may uncover novel applications in areas such as neurodegenerative diseases, pain management, and psychiatric disorders.

Integration of Multi-Omics Data for Comprehensive Biological Pathway Analysis

To gain a holistic understanding of the biological effects of this compound, future research will benefit from the integration of multi-omics data. semanticscholar.org This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive map of the cellular pathways modulated by the compound. semanticscholar.orgnih.gov Such an integrated analysis can reveal downstream effects and off-target interactions that would be missed by single-omics studies, providing a clearer picture of the compound's mechanism of action and potential side effects. semanticscholar.org

For example, transcriptomic and proteomic analyses can identify changes in gene and protein expression in response to the compound, highlighting affected signaling pathways like the phenylpropanoid biosynthesis pathway, which has been implicated in cellular stress responses. nih.gov Metabolomic analysis can simultaneously detect alterations in small molecule metabolites, revealing shifts in cellular metabolism. nih.gov By combining these datasets, researchers can build network models that illustrate the complex interplay between different biological layers, leading to the discovery of novel biomarkers for drug efficacy and a deeper understanding of its system-wide impact. nih.govbiorxiv.org

| Omics Technology | Type of Data Generated | Potential Insights for this compound |

|---|---|---|

| Transcriptomics | mRNA expression levels | Identification of genes and pathways regulated by the compound. |

| Proteomics | Protein abundance and post-translational modifications | Revealing direct protein targets and downstream signaling cascades. nih.gov |

| Metabolomics | Levels of endogenous small molecules (metabolites) | Understanding the compound's impact on cellular metabolism and energy status. nih.gov |

| Interactomics | Protein-protein interaction networks | Mapping the broader network of protein interactions affected by the compound. nih.gov |

Development of Advanced Computational Models for Rational Drug Design

Rational drug design, which leverages computational tools to predict and optimize molecular interactions, is essential for accelerating the development of derivatives of this compound. nih.govlongdom.org Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are central to this process. nih.gov

Molecular docking can predict the binding pose and affinity of new analogs within the active site of a target protein, allowing for the rapid virtual screening of large compound libraries. nih.govnih.gov For instance, docking studies were used to explain the structure-activity relationships of biphenyl-based NMDA receptor modulators, suggesting a binding mode similar to ifenprodil. nih.gov MD simulations can provide deeper insights into the dynamic interactions between the ligand and its target over time, helping to refine the molecular design for optimal binding. nih.gov Furthermore, free energy calculation methods like MM-GBSA can be used to compute binding affinities, guiding the optimization process toward more potent compounds. nih.gov These computational approaches enable a more efficient, iterative cycle of design, synthesis, and testing, reducing the time and cost associated with drug discovery. nih.govlongdom.org

Strategies for Overcoming Resistance Mechanisms (e.g., HIV-1 PR resistance)

Drug resistance is a major challenge in treating diseases like HIV, where the target, such as HIV-1 protease (PR), can mutate to evade inhibitors. The development of drug-resistance-associated amino acid substitutions in HIV-1 PR can significantly decrease the efficacy of protease inhibitors (PIs). nih.gov Future research on the this compound scaffold could include designing novel PIs that are effective against these resistant strains.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(biphenyl-3-yl)-N-phenethylacetamide?

- Methodology :

- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to react biphenyl-3-yl acetic acid derivatives with phenethylamine. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and purify via recrystallization (ethanol) or column chromatography .

- Reflux Conditions : Adapt protocols from analogous acetamide syntheses, such as refluxing in toluene:water (8:2) for 5–7 hours with sodium azide for intermediates .

- Yield Improvement : Optimize stoichiometry (e.g., 1.5 equivalents of phenethylamine) and use inert atmospheres to minimize side reactions.

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm biphenyl and phenethyl moieties. For example, look for aromatic protons at δ 7.2–7.8 ppm and methylene signals near δ 3.5 ppm (CH adjacent to amide) .

- LCMS/HRMS : Validate molecular weight (e.g., m/z 330.2 [M+H]) and purity (>95%) with reverse-phase HPLC (C18 column, acetonitrile:water gradient) .

- Melting Point Analysis : Compare observed values (e.g., 145–147°C) to literature for consistency.

Q. How can preliminary bioactivity screening be designed for this compound?

- Methodology :

- Enzyme Inhibition Assays : Test against monoamine oxidase (MAO) and cholinesterase (ChE) using fluorometric or colorimetric kits. Reference IC values from structurally similar N-phenethylacetamide derivatives (e.g., MAO-B IC = 12 µM) .

- Antimicrobial Screening : Use disc diffusion assays against Gram-positive/negative bacteria, referencing natural N-phenethylacetamide isolates from actinomycetes (e.g., Streptomyces spp.) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve target affinity?

- Methodology :

- Analog Synthesis : Introduce substituents (e.g., methoxy, nitro) at biphenyl or phenethyl positions. Compare activities using 3D-QSAR models and molecular docking (e.g., AutoDock Vina) to predict binding to MAO/ChE active sites .

- Bioisosteric Replacements : Replace the amide group with sulfonamide or urea moieties to assess metabolic stability. Use logP calculations (e.g., ChemAxon) to optimize hydrophobicity .

Q. What strategies address solubility and stability challenges during formulation?

- Methodology :

- Co-solvent Systems : Test PEG-400 or cyclodextrin-based solutions to enhance aqueous solubility. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

- Salt Formation : Synthesize hydrochloride salts (if basic groups exist) and compare dissolution profiles using USP dissolution apparatus .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodology :

- Assay Standardization : Replicate experiments using identical buffer conditions (e.g., pH 7.4 PBS) and enzyme sources (recombinant vs. tissue-extracted).

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites (e.g., hydroxylated derivatives) that may explain variability .

Key Considerations for Experimental Design

- Theoretical Frameworks : Link studies to enzyme inhibition theories (e.g., competitive vs. non-competitive binding) or pharmacokinetic models (e.g., one-compartment) .

- Safety Protocols : Follow guidelines for handling acetamides, including PPE (gloves, goggles) and waste disposal via certified agencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.